4-(4-(Hydroxyamino)phenyl)morpholin-3-one
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Overview
Description
4-(4-(Hydroxyamino)phenyl)morpholin-3-one is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyamino group attached to a phenyl ring, which is further connected to a morpholin-3-one structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxyamino)phenyl)morpholin-3-one typically involves multiple steps. One common method starts with the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using aqueous sodium or calcium hypochlorite and a catalyst . This intermediate is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide . The next step involves a one-pot transformation of this intermediate to 4-(4-nitrophenyl)morpholin-3-one, which is subsequently hydrogenated to yield 4-(4-aminophenyl)morpholin-3-one .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process involves the same synthetic route as described above but optimized for large-scale production. Key factors include the use of efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Hydroxyamino)phenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or calcium hypochlorite as oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: Phenylboronic acid as a catalyst for coupling reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-(Hydroxyamino)phenyl)morpholin-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-(Hydroxyamino)phenyl)morpholin-3-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: A closely related compound with an amino group instead of a hydroxyamino group.
4-(4-Nitrophenyl)morpholin-3-one: An intermediate in the synthesis of 4-(4-(Hydroxyamino)phenyl)morpholin-3-one.
Uniqueness
This compound is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-[4-(hydroxyamino)phenyl]morpholin-3-one |
InChI |
InChI=1S/C10H12N2O3/c13-10-7-15-6-5-12(10)9-3-1-8(11-14)2-4-9/h1-4,11,14H,5-7H2 |
InChI Key |
NPJGFKYPGHJUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NO |
Origin of Product |
United States |
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